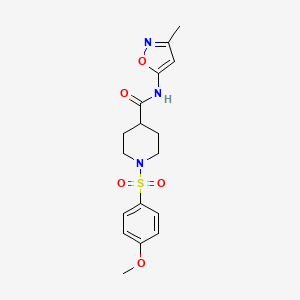![molecular formula C19H17ClN4O2 B6534700 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea CAS No. 1049255-55-1](/img/structure/B6534700.png)
1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea (CPDPU) is a synthetic compound that has recently been gaining attention in the scientific community due to its unique properties. CPDPU is a heterocyclic organic molecule that consists of a fused pyridine and phenyl ring. This compound has been found to have a wide range of applications in scientific research, such as in drug discovery, enzyme inhibition, and cancer research. CPDPU has also been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
科学研究应用
1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been studied for its potential applications in a variety of scientific research areas. One of the most promising areas is drug discovery, where 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been found to be a potent inhibitor of several enzymes. This compound has also been studied for its potential anti-cancer and anti-inflammatory activities, as well as its ability to modulate the activity of certain proteins. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been used to study the structure-activity relationships of various biological targets, as well as to identify novel small molecule inhibitors.
作用机制
The exact mechanism of action of 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea is still not fully understood. However, it is thought to involve the binding of the compound to certain proteins, which can then alter their activity. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been found to interact with certain enzymes, which can lead to the inhibition of their activity. This can have beneficial effects on certain biological processes, such as the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea are still being studied. However, the compound has been found to have anti-inflammatory and anti-cancer activities in animal models. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been found to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
实验室实验的优点和局限性
1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea is a relatively easy compound to synthesize, and it can be used in a variety of laboratory experiments. One of the main advantages of this compound is its low toxicity, which makes it a safe and effective tool for drug discovery and other research applications. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has a relatively low cost, which makes it an attractive option for researchers.
However, there are some limitations to using 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea in laboratory experiments. For example, the compound has a relatively low solubility, which can make it difficult to work with in certain experiments. Additionally, the compound is not very stable, which can lead to the degradation of the compound over time.
未来方向
The potential applications of 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea are still being explored. One of the most promising areas of research is in drug discovery, where 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been found to be a potent inhibitor of several enzymes. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea has been studied for its potential anti-inflammatory and anti-cancer activities, as well as its ability to modulate the activity of certain proteins. Further research is needed to fully understand the potential therapeutic applications of 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea.
Other potential future directions for 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea include its use in the development of novel drug delivery systems, as well as its use in the development of new therapeutic agents. Additionally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea could potentially be used in the development of novel imaging techniques, such as MRI and PET scans, which could be used to detect and monitor disease progression. Finally, 1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea could also be used in the development of novel diagnostic techniques, such as genetic testing and biomarker detection.
合成方法
1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea can be synthesized using a variety of methods. The most common method is the reaction of 2-chlorophenylurea with 1,3-diphenyl-2-propanone in the presence of a base catalyst. This reaction produces the desired product in high yields, typically over 90%. Other methods of synthesis have also been reported, such as the reaction of 2-chlorophenylurea with 3-phenyl-1,6-dihydropyridazin-2-one in the presence of a base catalyst.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-15-8-4-5-9-17(15)22-19(26)21-12-13-24-18(25)11-10-16(23-24)14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRVAMNZMWSJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-chlorophenyl)-3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534649.png)
![1-(2-chlorophenyl)-3-{2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534654.png)
![3-{2-[3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-(3-fluoro-4-methylphenyl)urea](/img/structure/B6534668.png)
![3-{2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534678.png)
![1-(2,4-dimethylphenyl)-3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}urea](/img/structure/B6534680.png)
![3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6534684.png)
![1-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-(thiophen-2-yl)urea](/img/structure/B6534692.png)
![3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534699.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6534702.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B6534707.png)
![3-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6534714.png)